![molecular formula C14H22N4O4 B13124300 8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester is a complex heterocyclic compound. This compound is part of the triazolo-diazepine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a diazepine ring, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the desired ester groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the triazole or diazepine rings are replaced by other substituents using reagents like halides or amines
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents
Mécanisme D'action
The mechanism of action of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester stands out due to its unique structural features and diverse biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory activities.
1,2,4-Triazolo[4,3-c]quinazoline: Demonstrates cytotoxic activity against various cancer cell lines.
Propriétés
Formule moléculaire |
C14H22N4O4 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
8-O-tert-butyl 3-O-ethyl 5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-9-17(7-6-8-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
HXYMHNRYJDQPAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C2N1CCCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


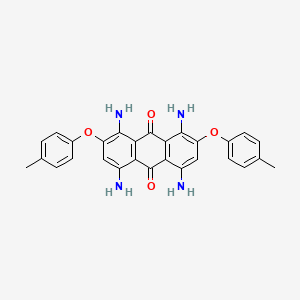
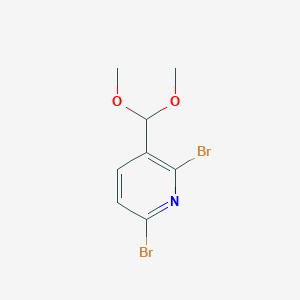
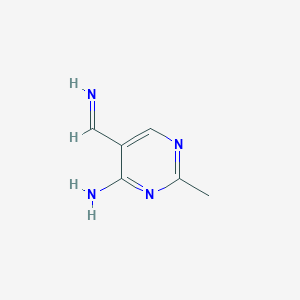
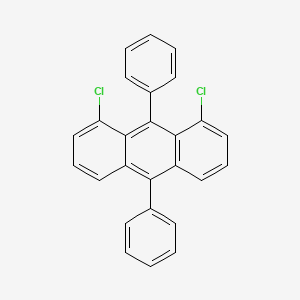
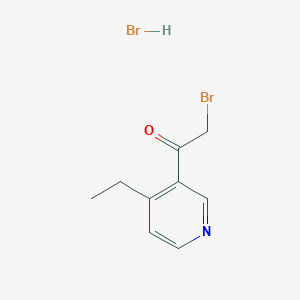
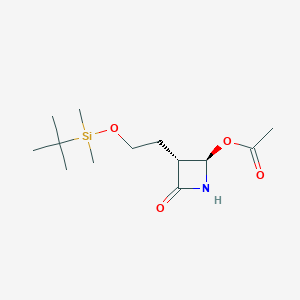
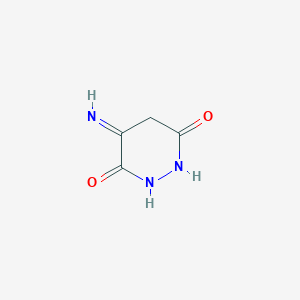
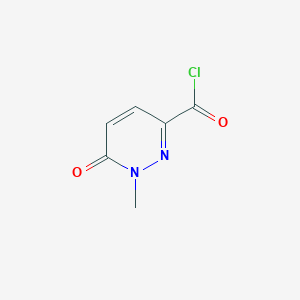

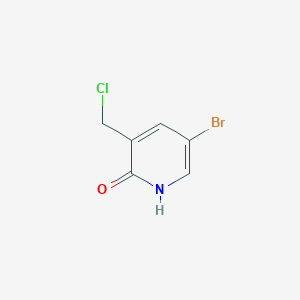
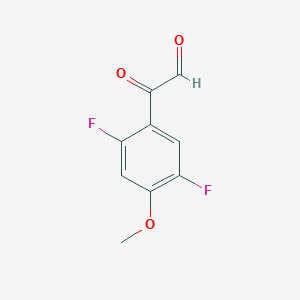
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
